5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one
Overview
Description
Scientific Research Applications
Catalytic Activity and Synthesis Applications
Synthesis of Nitrogen-containing Heterocycles
A study by Zeng et al. (2009) discusses the synthesis of a stable spirocyclic (alkyl)(amino)carbene derived from a fragrance precursor, trivertal. This carbene demonstrated efficiency as a ligand for transition metal-based catalysts, particularly in the gold(I) catalyzed hydroamination of internal alkynes with secondary dialkyl amines. This process facilitated the synthesis of 1,2-dihydroquinoline derivatives and related nitrogen-containing heterocycles, illustrating the compound's utility in organic synthesis (Zeng et al., 2009).
Corrosion Inhibition
Research by Verma et al. (2015) on 2-amino-5-nitro-4,6-diarylcyclohex-2-ene-1,3,3-tricarbonitrile derivatives (ANDT) demonstrated their effectiveness as corrosion inhibitors for mild steel in 1 M HCl. These compounds, including related structures, were found to exhibit maximum inhibition efficiency, providing a protective film on the mild steel surface. This study highlights the potential of such compounds in industrial applications to prevent corrosion (Verma et al., 2015).
Photostability and Photophysical Properties
Synthesis and Photophysical Characterization
A study by Raju et al. (2016) synthesized a series of benzo[a]phenoxazinium chlorides with variations at the 5- and 9-amino positions, including structures similar to the compound of interest. These compounds were characterized for their photostability and photophysical properties in various media, including dry ethanol, aqueous solutions, and model biological membranes. The study provides insight into the design of photostable probes for biological applications (Raju et al., 2016).
Properties
IUPAC Name |
5-phenyl-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO/c20-19(21,22)15-7-4-8-16(11-15)23-17-9-14(10-18(24)12-17)13-5-2-1-3-6-13/h1-8,11-12,14,23H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSXKROUNCILHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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